molecular formula C13H13N3O B1415905 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile CAS No. 1337881-56-7

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile

Cat. No.: B1415905
CAS No.: 1337881-56-7
M. Wt: 227.26 g/mol
InChI Key: KJIGQPLNXMISMY-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile is a complex organic compound featuring a tetrahydropyran ring fused to an indazole core with a nitrile group at the 6-position

Preparation Methods

The synthesis of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide).

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for chemical modifications and applications in diverse research fields.

Properties

IUPAC Name

1-(oxan-2-yl)indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIGQPLNXMISMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)C#N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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